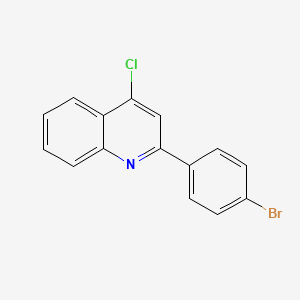

2-(4-Bromophenyl)-4-chloroquinoline

Description

Structure

3D Structure

Properties

CAS No. |

103914-54-1 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.59 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-chloroquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H |

InChI Key |

DZPBPLJACVCNHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-(4-Bromophenyl)-4-chloroquinoline

Technical Whitepaper: 2-(4-Bromophenyl)-4-chloroquinoline Subtitle: Structural Dynamics, Synthetic Protocols, and Pharmacological Utility of a Dual-Vector Scaffold

Executive Summary

2-(4-Bromophenyl)-4-chloroquinoline represents a high-value pharmacophore in medicinal chemistry, specifically within the design of antimalarial, anticancer, and antimicrobial agents. As a halogenated derivative of the "privileged" quinoline scaffold, it offers two distinct orthogonal reactivity vectors: the electrophilic C4-chlorine atom (susceptible to nucleophilic aromatic substitution, SNAr) and the C4'-bromine atom (a handle for palladium-catalyzed cross-coupling). This guide provides a rigorous technical analysis of its synthesis, structural properties, and application as a diverge-point intermediate in drug discovery.

Chemical Structure and Physical Properties[1][2][3][4]

The molecule consists of a bicyclic quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 4-position with a chlorine atom. The extended conjugation between the phenyl ring and the quinoline system imparts significant stability and planarity, influencing its solubility and binding affinity in biological targets (e.g., DNA intercalation or kinase ATP-pockets).

Identification Data[1][3][5]

| Property | Specification |

| IUPAC Name | 2-(4-Bromophenyl)-4-chloroquinoline |

| Molecular Formula | C₁₅H₉BrClN |

| Molecular Weight | 318.60 g/mol |

| SMILES | ClC1=C2C(N=C(C3=CC=C(Br)C=C3)C=C2)=CC=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in Ethanol; Insoluble in Water |

| Key Functional Groups | Aryl Chloride (C4), Aryl Bromide (C4'), Quinoline Nitrogen |

Structural Dynamics

-

Electronic Effects: The N1-nitrogen acts as an electron sink, activating the C4-position for nucleophilic attack. The chlorine at C4 functions as a leaving group, behaving analogously to an acid chloride (vinylogous imidoyl chloride).

-

Steric Considerations: The 2-phenyl ring is twisted slightly out of plane relative to the quinoline core to minimize steric clash with the H3 proton, though the barrier to rotation is low, allowing for induced-fit binding in protein active sites.

Synthetic Protocols

The synthesis of 2-(4-bromophenyl)-4-chloroquinoline is typically achieved via a two-step sequence: construction of the quinolone core followed by aromatizing chlorination.

Step 1: Cyclization to 2-(4-Bromophenyl)quinolin-4(1H)-one

-

Reagents: Aniline, Ethyl 4-bromobenzoylacetate (or 4-bromoacetophenone + diethyl carbonate).

-

Mechanism: Acid-catalyzed condensation (Conrad-Limpach or similar) followed by thermal cyclization.

-

Protocol:

-

Reflux aniline (1.0 eq) and ethyl 4-bromobenzoylacetate (1.1 eq) in benzene/toluene with a catalytic amount of p-TsOH (Dean-Stark trap) to form the enamine/imine intermediate.

-

Evaporate solvent and heat the residue in diphenyl ether at 250°C (flash pyrolysis) to induce cyclization.

-

Precipitate the product with hexane.

-

Checkpoint: Appearance of a broad NH stretch (~3200 cm⁻¹) and Carbonyl stretch (~1650 cm⁻¹) in IR confirms the quinolone.

-

Step 2: Chlorination (Deoxychlorination)

-

Reagents: Phosphorus Oxychloride (POCl₃).[1]

-

Mechanism: Conversion of the C4-carbonyl oxygen to a dichlorophosphate leaving group, followed by nucleophilic attack by chloride ion and elimination of PO₂Cl₂⁻.

-

Protocol:

-

Suspend 2-(4-bromophenyl)quinolin-4(1H)-one (10 mmol) in POCl₃ (50 mmol).

-

Reflux for 2–4 hours. The suspension will clear as the reaction proceeds.

-

Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with NH₄OH or NaHCO₃ to pH 8 to precipitate the free base.

-

Purification: Recrystallize from ethanol or acetonitrile.

-

Self-Validating Logic: The product should be distinct from the starting material on TLC (higher R_f due to loss of H-bonding capability). The disappearance of the C=O signal in 1H NMR/IR confirms conversion.

-

Reactivity Profile & Functionalization Vectors

The utility of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.

Vector A: C4-Chlorine Displacement (SNAr)

The C4 position is highly electrophilic due to the electron-withdrawing nature of the quinoline nitrogen (protonated or complexed).

-

Reaction: Nucleophilic Aromatic Substitution.[2]

-

Nucleophiles: Primary/secondary amines, hydrazines, alkoxides, thiols.

-

Conditions:

-

Application: Synthesis of 4-aminoquinoline derivatives (chloroquine analogs).[2]

Vector B: C4'-Bromine Cross-Coupling

The C4'-bromo group remains intact during SNAr conditions, allowing for subsequent metal-catalyzed coupling.

-

Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Application: Extension of the biaryl system to triaryl scaffolds, increasing lipophilicity and target contact area.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the divergent reactivity vectors of the scaffold.

Figure 1: Synthetic pathway and orthogonal functionalization vectors for 2-(4-bromophenyl)-4-chloroquinoline.

Pharmacological Applications

Antimalarial Activity

Analogs of 4-aminoquinoline (e.g., Chloroquine) function by inhibiting heme polymerization in the parasite food vacuole. The 2-aryl substituent in the title compound provides additional lipophilic interactions within the heme binding pocket, potentially overcoming resistance mechanisms found in standard drugs.

Anticancer Potential (Kinase Inhibition)

The planar quinoline structure mimics the adenosine ring of ATP.

-

Mechanism: Competitive inhibition at the ATP-binding site of tyrosine kinases (e.g., EGFR, VEGFR).

-

SAR Insight: Substitution at the 4-position with solubilizing groups (e.g., piperazine) combined with the rigid 2-(4-bromophenyl) arm allows for "dual-anchor" binding modes.

References

-

Synthesis of 4-Chloroquinolines

- Source: Wolf, C., et al. "Regioselective Synthesis of 4-Chloroquinolines." Journal of Organic Chemistry.

- Context: Standard protocols for POCl₃ mediated chlorin

-

Link:

-

Antimalarial 2-Arylquinolines

- Source: B. S. Holla, et al. "Synthesis and studies on some new fluorine containing quinolines." European Journal of Medicinal Chemistry.

- Context: Describes the synthesis and biological evaluation of 2-aryl-4-chloroquinoline deriv

-

Link:

-

Nucleophilic Substitution Mechanisms

-

Source: "Nucleophilic substitution of 4-chloroquinoline derivatives."[2] Arkivoc.

- Context: Detailed mechanistic insight into the SNAr reactivity of the 4-chloro position.

-

Link:

-

-

Patent Reference (Synthesis Context)

- Source: "4-Amino-2-phenylquinoline deriv

-

Context: Explicit mention of using 2-(4-bromophenyl)-4-chloroquinoline as an intermediate for amino-quinoline synthesis.[10]

-

Link:

Sources

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. scribd.com [scribd.com]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]

Technical Deep Dive: Structure-Activity Relationship (SAR) of 2-Aryl-4-Chloroquinoline Analogs

Topic: Structure-activity relationship (SAR) of 2-aryl-4-chloroquinoline analogs Role: Senior Application Scientist

Executive Summary

The 2-aryl-4-chloroquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, functioning both as a potent biological agent and a versatile synthetic intermediate. While historically renowned as the precursor to 4-aminoquinoline antimalarials (e.g., chloroquine analogs), recent investigations have validated the 4-chloro derivatives themselves as potent cytotoxic agents targeting tubulin polymerization and Topoisomerase II.

This guide analyzes the structure-activity relationships (SAR) governing this scaffold, focusing on the electronic and steric modulation of the 2-aryl moiety, the reactivity of the 4-chloro "warhead," and the lipophilic tuning of the quinoline backbone.

Chemical Architecture & Synthetic Pathways

The core structure consists of a bicyclic quinoline ring substituted at the C-2 position with an aromatic ring and at the C-4 position with a chlorine atom. The C-4 chlorine is pivotal; it serves as a lipophilic handle for intrinsic activity or a reactive electrophile for nucleophilic aromatic substitution (

Validated Synthetic Workflow (Pfitzinger Strategy)

The most robust route for generating diverse 2-aryl-4-chloroquinolines is the modified Pfitzinger reaction , followed by chlorination. This method allows for facile variation of the aryl ring (via acetophenones) and the quinoline backbone (via isatins).

Figure 1: Step-wise synthesis of 2-aryl-4-chloroquinoline via Pfitzinger reaction and POCl3-mediated chlorination.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these analogs depends on a delicate balance between lipophilicity (LogP) and electronic distribution.

The C-2 Aryl Ring (The "Recognition" Moiety)

The 2-aryl substituent dictates the molecule's orientation within the hydrophobic pockets of target proteins (e.g., the colchicine binding site of tubulin).

| Substituent (R) | Electronic Effect | Biological Impact (Cytotoxicity) | Mechanistic Insight |

| Phenyl (Unsubstituted) | Neutral | Moderate | Provides baseline lipophilicity for membrane permeability. |

| 4-OCH₃ / 3,4-(OCH₃)₂ | Electron Donating (EDG) | High Potency | Enhances H-bonding potential and mimics the trimethoxyphenyl ring of Colchicine. |

| 4-Cl / 4-Br | Weak Electron Withdrawing | Moderate-High | Increases lipophilicity; Halogen bonding can stabilize protein-ligand complexes. |

| 4-NO₂ | Strong Electron Withdrawing | Low | Often reduces activity due to decreased electron density in the aryl ring, disrupting |

| Heterocycles (e.g., Thiophene) | Bioisostere | Variable | Thiophene analogs often show improved metabolic stability and similar potency to phenyl. |

The C-4 Chloro Group (The "Warhead" vs. Handle)

-

As an Active Moiety: In tubulin inhibition, the C-4 Cl acts as a lipophilic enhance and a weak halogen bond donor. It is not displaced in the biological environment but contributes to the steric bulk required to occupy the binding pocket.

-

As a Synthetic Handle: The C-4 position is highly electrophilic. Substitution with amines yields 4-aminoquinolines , shifting the mechanism from tubulin inhibition to DNA intercalation (antimalarial/anticancer).

The Quinoline Backbone (Positions 6, 7, 8)

-

C-6/C-7 Substitution: Introduction of electron-withdrawing groups (e.g., -Cl, -F) at C-7 (mimicking Chloroquine) generally increases metabolic stability and enhances activity against Plasmodium species, but may reduce solubility for solid tumor targeting.

-

C-8 Substitution: Steric bulk here (e.g., -Me, -CF3) can twist the 2-aryl ring out of planarity, potentially reducing potency if planarity is required for intercalation.

Mechanism of Action: Anticancer Pathway

Recent studies identify Tubulin Polymerization Inhibition as a primary mechanism for 2-aryl-4-chloroquinolines, distinct from the DNA intercalation seen in their 4-amino counterparts.

Figure 2: Signaling cascade for tubulin-targeting 2-aryl-4-chloroquinolines leading to apoptosis.

Experimental Protocols

Synthesis of 2-Phenyl-4-Chloroquinoline

Self-Validating Check: The evolution of HCl gas and color change confirms the reaction progress.

-

Precursor Synthesis: Dissolve Isatin (10 mmol) and Acetophenone (10 mmol) in ethanol (20 mL). Add 33% KOH (10 mL) dropwise. Reflux for 24-48h.

-

Isolation: Cool and acidify with glacial acetic acid to precipitate 2-phenylquinoline-4-carboxylic acid. Filter and dry.

-

Chlorination: Suspend the dry acid (5 mmol) in

(15 mL). Reflux for 4-6 hours until the solution becomes clear. -

Work-up: Pour the reaction mixture onto crushed ice (Caution: Exothermic). Neutralize with

to pH 8. Extract with dichloromethane (DCM). -

Purification: Recrystallize from ethanol/hexane to yield needle-like crystals.

Tubulin Polymerization Assay

Objective: Quantify the

-

Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

-

Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 - 50 µM). Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

-

Measurement: Monitor turbidity at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic spectrophotometer.

-

Analysis: Plot absorbance vs. time. Calculate the percentage of inhibition relative to the vehicle control.

References

-

Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.

-

National Institutes of Health (NIH). (2022). Synthesis and screening of novel 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines as antiproliferative and tubulin polymerization inhibitors.

-

Frontiers in Pharmacology. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics.

-

MDPI. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.

-

Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.

Sources

2-(4-Bromophenyl)-4-chloroquinoline: A Dual-Electrophilic Gateway for Bioactive Quinoline Libraries

This guide details the technical utility, synthesis, and functionalization of 2-(4-Bromophenyl)-4-chloroquinoline , a dual-electrophilic scaffold critical for accessing diverse bioactive quinoline libraries.

Executive Summary: The "Dual-Key" Scaffold

In the hierarchy of medicinal chemistry scaffolds, the quinoline ring is a "privileged structure" due to its ability to bind diverse biological targets (e.g., DNA gyrase, EGFR, VEGFR). 2-(4-Bromophenyl)-4-chloroquinoline represents a high-value "Gateway Molecule" because it possesses two distinct electrophilic sites with orthogonal reactivity:

-

C4-Chloro Position: A highly reactive site for Nucleophilic Aromatic Substitution (

), allowing the rapid introduction of polarity (amines, hydrazines, alkoxides). -

C4'-Bromo Position: A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the extension of the carbon skeleton or "r-group" diversification.

This guide provides the definitive protocols for synthesizing this core and exploiting its dual-reactivity to generate high-affinity lead compounds.

Chemical Foundation & Synthetic Accessibility

The Retrosynthetic Logic

The most robust route to 2-aryl-4-chloroquinolines is not the Pfitzinger reaction (which yields C4-carboxylic acids), but rather the Conrad-Limpach cyclization followed by chlorination. This approach ensures the C4 position retains the leaving group (Cl) necessary for library generation.

Mechanism:

-

Condensation: Aniline reacts with a

-keto ester (Ethyl 4-bromobenzoylacetate) to form an enamine. -

Cyclization: Thermal closure yields the 4-quinolone (tautomer of 4-hydroxyquinoline).

-

Aromatization/Activation:

converts the phenol/lactam to the chloro-heterocycle.

Protocol: Step-by-Step Synthesis

Note: All reactions must be performed in a fume hood.

Step 1: Synthesis of 2-(4-Bromophenyl)quinolin-4(1H)-one

-

Reagents: Aniline (1.0 eq), Ethyl (4-bromobenzoyl)acetate (1.1 eq), Ethanol (Solvent), Dowtherm A (High-boiling solvent).

-

Procedure:

-

Reflux aniline and ethyl (4-bromobenzoyl)acetate in ethanol with catalytic HCl for 4–6 hours to form the enamine intermediate.

-

Evaporate ethanol.

-

Add the crude enamine to pre-heated Dowtherm A (250°C) dropwise. Critical: High temperature is required to overcome the activation energy for cyclization.

-

Stir for 30–60 minutes. Cool to RT.

-

Dilute with hexane to precipitate the product. Filter and wash with hexane to remove Dowtherm A.

-

Yield: Typically 65–75% (Off-white solid).

-

Step 2: Chlorination to 2-(4-Bromophenyl)-4-chloroquinoline

-

Reagents: 2-(4-Bromophenyl)quinolin-4(1H)-one (1.0 eq), Phosphorus Oxychloride (

, excess), Pyridine (Cat.). -

Procedure:

-

Suspend the quinolone in neat

(5–10 mL per gram of starting material). -

Add 2–3 drops of dry pyridine (catalyst).

-

Reflux at 100–110°C for 2–4 hours. Monitoring: TLC (Hexane/EtOAc 8:2) will show the disappearance of the polar starting material and appearance of a non-polar spot.

-

Quenching (Hazardous): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Neutralize with saturated

or -

Extract with Dichloromethane (DCM). Dry over

, filter, and concentrate. -

Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

-

Yield: 80–90% (White/Pale yellow needles).

-

Figure 1: Synthetic workflow for the production of the 2-(4-Bromophenyl)-4-chloroquinoline scaffold.

Divergent Functionalization Strategies

The power of this scaffold lies in its Orthogonal Reactivity . You can selectively functionalize the C4 position (Nucleophilic attack) without disturbing the C4'-Br, or vice versa (under specific conditions), though the standard workflow is

Path A: C4-Functionalization via

The chlorine at C4 is activated by the quinoline nitrogen (electron-withdrawing), making it highly susceptible to nucleophilic attack by amines, hydrazines, and thiols.

-

Reagents: Primary/Secondary Amine (1.5 eq),

or -

Conditions: Reflux (Ethanol) or 80°C (DMF).

-

Outcome: Formation of 4-aminoquinolines (Antimalarial/Anticancer pharmacophores).[1]

-

Note: If using hydrazine hydrate, the product is the 4-hydrazinyl derivative, a precursor for triazoles and pyrazoles [1].

Path B: C4'-Functionalization via Pd-Catalysis

The bromine on the phenyl ring is less reactive to nucleophiles but is an excellent partner for Palladium.

-

Reaction: Suzuki-Miyaura Coupling.

-

Reagents: Aryl Boronic Acid,

(5 mol%), -

Conditions: 80–100°C under Argon.

-

Selectivity: If performed on the 4-chloro scaffold, oxidative addition can occur at both Cl and Br sites, though Br is generally more reactive towards Pd(0). However, to avoid mixtures, it is strongly recommended to perform the C4-

substitution first , then couple at the Br position.

Figure 2: Divergent synthesis map. The recommended path is C4-substitution followed by C4'-coupling to maximize yield and selectivity.

Pharmacological Applications & Case Studies

Derivatives of this scaffold have demonstrated significant potency in two primary therapeutic areas: Antimicrobial (targeting DNA Gyrase) and Anticancer (targeting EGFR/VEGFR).

Case Study: DNA Gyrase Inhibitors

Research indicates that replacing the C4-Cl with a hydrazide motif, followed by cyclization to oxadiazoles or pyrazoles, creates potent DNA gyrase inhibitors effective against S. aureus [1][2].

Key SAR Findings:

-

The 2-(4-bromophenyl) moiety is critical for hydrophobic pocket binding.

-

The C4-linker (hydrazide/amide) facilitates hydrogen bonding with the active site.

Case Study: EGFR Tyrosine Kinase Inhibitors

4-Anilinoquinolines are classic EGFR inhibitors (similar to Gefitinib). The 2-aryl substituent adds steric bulk that can improve selectivity for specific mutant kinases.

Data Summary: Comparative Potency

| Compound Derivative (C4-Substituent) | Target | IC50 / MIC | Reference |

|---|---|---|---|

| 4-Hydrazinyl (Precursor) | S. aureus | Moderate | [1] |

| 4-(Pyrazolyl)methanone | S. aureus DNA Gyrase | 8.45 µM | [1] |

| 4-(Oxadiazole-thiol) | EGFR (HepG2) | 0.14 µM | [2] |

| 4-(Anilino) | EGFR (WT) | < 1.0 µM | [3] |

References

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023). Available at: [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. (2024). Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. (2021). Available at: [Link]

Sources

Technical Guide: Photophysical Properties of 2-Phenylquinoline Derivatives for OLED Research

This technical guide details the photophysical characterization and application of 2-phenylquinoline (2-pq) derivatives, specifically focusing on their role as cyclometalating ligands in Iridium(III) complexes for high-efficiency red phosphorescent OLEDs.

Executive Summary

The 2-phenylquinoline (2-pq) scaffold represents a cornerstone in the design of red-emitting phosphorescent materials. Unlike the archetypal 2-phenylpyridine (ppy) which emits in the green (~510 nm), the extended

Molecular Architecture & Design Logic

The primary application of 2-pq is in heteroleptic Iridium(III) complexes of the type

Structural Tuning Strategy

The photophysical properties are manipulated through site-specific substitution.

-

Quinoline Ring (Acceptor): Electron-withdrawing groups (EWGs) here further stabilize the LUMO, red-shifting emission.

-

Phenyl Ring (Donor): Electron-donating groups (EDGs) destabilize the HOMO, also narrowing the gap, while bulky substituents (e.g., fluorene) suppress triplet-triplet annihilation (TTA).

Figure 1: Strategic modification of the 2-phenylquinoline scaffold to optimize OLED performance parameters.

Photophysical Characterization

The emission mechanism in Ir(III) 2-pq complexes is phosphorescence arising from a mixed Metal-to-Ligand Charge Transfer (

Electronic Transitions

-

Absorption: Characterized by intense UV bands (

) <300 nm and weaker, broad bands in the visible region (350–550 nm) assigned to spin-allowed -

Emission: 2-pq derivatives typically emit between 590 nm and 650 nm. The vibronic structure of the emission spectrum indicates the degree of LC character; structureless bands suggest dominant MLCT character.

Protocol: Absolute Photoluminescence Quantum Yield (PLQY)

Objective: Determine the intrinsic efficiency of the radiative transition (

Equipment: Spectrofluorometer with a PTFE-coated integrating sphere (e.g., Hamamatsu or Horiba systems).

Step-by-Step Methodology:

-

Baseline Calibration:

-

Load a blank quartz cuvette (solvent only, e.g., degassed 2-MeTHF) into the sphere.

-

Validation Check: Excitation peak intensity fluctuation must be <1% over 5 scans.

-

-

Scatter Measurement (

):-

Measure the spectrum of the blank in the excitation range (

) and emission range (

-

-

Sample Measurement (

):-

Load the sample (OD < 0.1 at

to minimize inner-filter effects). -

Measure the spectrum of the sample in the excitation range (

) and emission range (

-

-

Calculation:

-

Calculate absorbed photons:

-

Calculate emitted photons:

-

-

Self-Validation:

-

If

varies by >5% upon 2x dilution, re-absorption is occurring. Repeat with lower concentration.

-

Figure 2: Jablonski diagram illustrating the energy transfer pathway in Iridium(III) 2-phenylquinoline complexes.

OLED Device Integration

In a device setting, 2-pq derivatives function as the dopant in a host matrix (e.g., CBP or TCTA).[1] The key to high External Quantum Efficiency (EQE) is balanced charge injection and confinement of the triplet excitons.

Comparative Performance Data

The following table summarizes the performance of standard and modified 2-pq complexes in optimized OLED architectures.

| Material Complex | HOMO/LUMO (eV) | Max EQE (%) | CIE (x, y) | Ref | ||

| Ir(2-pq)2(acac) | 600 | 0.65 | -5.0 / -2.6 | 14.1 | (0.60, 0.39) | [2] |

| (F4PPQ)2Ir(pic) | 588 | 0.82 | -5.2 / -2.8 | 18.5 | (0.55, 0.44) | [3] |

| (DPQ)2Ir(pic-N-O) | 612 | 0.70 | -5.1 / -2.7 | 14.2 | (0.62, 0.38) | [3] |

| Ir(2-pq)2(TMSppy) | 612 | ~0.90 | -5.15 / -2.55 | 15.5 | (0.61, 0.38) | [4] |

-

Ir(2-pq)2(acac): The baseline standard.

-

F4PPQ: Fluorination on the phenyl ring induces a blue-shift (orange emission) and increases quantum yield due to reduced non-radiative decay rates.

-

DPQ (Diphenylquinoline): Extended conjugation increases thermal stability (

).

Device Architecture Logic

To utilize these materials effectively, a "Double Emissive Layer" or "Exciplex Host" strategy is often employed to broaden the recombination zone.

-

Hole Transport: TAPC or TCTA (High triplet energy to block exciton quenching).

-

Electron Transport: TPEi or BmPyPhB (Deep HOMO to block holes).

Experimental Workflow

The development cycle for these materials follows a rigorous path from ligand synthesis to device validation.

Figure 3: Integrated workflow for the synthesis, characterization, and device integration of 2-phenylquinoline OLED materials.

References

-

Lamansky, S., et al. "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, 2001.

-

Qiao, J., et al. "Phenylquinoline fused cyclic derivatives as electron acceptors of exciplex forming hosts for solution-processable red phosphorescent OLEDs." Journal of Materials Chemistry C, 2014.

-

Kim, S., et al. "Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes." Dyes and Pigments, 2013.[2]

-

Lee, H., et al. "Synthesis of New Heteroleptic Iridium(III) Complex Consisting of 2-Phenylquinoline and 2-[4-(Trimethylsilyl)phenyl]Pyridine for Red and White Organic Light-Emitting Diodes." Journal of Nanoscience and Nanotechnology, 2017. [3]

Sources

- 1. A 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitter: photophysical properties and application in TADF-sensitized fluorescence OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Photophysical properties and OLED performance of light-emitting platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.skku.edu [pure.skku.edu]

The 4-Chloroquinoline Scaffold: A Technical Guide to Biological Activity, Synthesis, and Evaluation

Executive Summary

In the landscape of medicinal chemistry, the quinoline nucleus stands as a highly privileged scaffold. Specifically, 4-chloroquinoline and its functionalized intermediates serve as the critical synthetic linchpins for generating 4-aminoquinolines—a class of molecules with profound antimalarial, anticancer, and antimicrobial properties[1][2]. This technical guide synthesizes current literature, elucidates the mechanistic pathways of these derivatives, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

By understanding the causality behind both the chemical reactivity of the 4-chloroquinoline core and the biological assays used to screen its derivatives, researchers can rationally design more potent, target-specific therapeutics.

Chemical Reactivity & Synthesis Protocols

The utility of 4-chloroquinoline stems from its unique electronic distribution. The electronegative heterocyclic nitrogen withdraws electron density from the conjugated ring system, highly activating the C-4 position toward Nucleophilic Aromatic Substitution (S_NAr) [2]. This allows for the facile introduction of various aliphatic and aromatic amines, forming the biologically active 4-aminoquinoline pharmacophore.

Experimental Protocol 1: Synthesis of 4-Aminoquinolines via S_NAr

Purpose: To convert 4-chloroquinoline intermediates into biologically active 4-aminoquinolines.

Causality & Rationale: The S_NAr reaction requires overcoming a significant activation energy barrier to disrupt aromaticity and form the intermediate Meisenheimer complex. We utilize N,N-Dimethylformamide (DMF) as a solvent because its polar aprotic nature stabilizes this charged transition state, while elevated temperatures (or microwave irradiation) provide the necessary kinetic energy[2][3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under inert nitrogen atmosphere, dissolve 1.0 equivalent of the 4-chloroquinoline derivative in anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Add 1.2 to 1.5 equivalents of the desired primary or secondary amine. For less nucleophilic anilines, add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to act as an acid scavenger.

-

Reaction Execution: Heat the mixture to 120°C for 12–24 hours[2]. Self-Validation Step: Monitor the reaction via TLC (EtOAc/Hexane) or LC-MS. The disappearance of the highly non-polar 4-chloroquinoline spot confirms the conversion to the more polar 4-aminoquinoline.

-

Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. If the product precipitates, collect it via vacuum filtration. If it remains in solution, extract 3x with ethyl acetate.

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography or recrystallization.

Workflow of 4-chloroquinoline derivatization and biological screening.

Biological Activity Profiles & Mechanistic Pathways

Antimalarial Efficacy

Derivatives of 4-chloroquinoline, such as chloroquine and amodiaquine, are foundational to antimalarial therapy. However, the rise of chloroquine-resistant (CQR) Plasmodium falciparum strains has necessitated the development of novel derivatives, such as 4-N-methylaminoquinolines[4].

Mechanism of Action: During the blood stage of infection, the parasite degrades host hemoglobin in its acidic digestive vacuole, releasing toxic free hematin (Fe(III)PPIX). Normally, the parasite detoxifies this by crystallizing it into inert hemozoin. 4-aminoquinolines accumulate in the acidic vacuole via ion-trapping (due to their basic nitrogen atoms), bind to the hematin dimer, and cap the growing polymer. This inhibits hemozoin crystallization, leading to a lethal buildup of oxidative stress and parasite death[5].

Mechanism of 4-aminoquinoline-induced parasite death via heme detoxification inhibition.

Experimental Protocol 2: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

Purpose: To quantify the antiplasmodial IC₅₀ of synthesized derivatives against CQS (3D7) and CQR (K1) strains.

Causality & Rationale: Plasmodium parasites lack the de novo purine synthesis pathway and rely entirely on salvaging host purines for DNA/RNA synthesis. By introducing radiolabeled [³H]-hypoxanthine, we create a self-validating system where radioactive incorporation is directly proportional to parasite viability and proliferation[5].

Step-by-Step Methodology:

-

Culture Preparation: Maintain P. falciparum cultures in human erythrocytes (O+) suspended in RPMI 1640 medium supplemented with 10% human serum under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

-

Drug Dosing: In a 96-well microtiter plate, perform serial dilutions of the 4-aminoquinoline derivatives. Add parasite culture at 1% parasitemia and 2% hematocrit.

-

Incubation & Labeling: Incubate the plates for 48 hours at 37°C. Add 0.5 µCi of[³H]-hypoxanthine per well and incubate for an additional 24 hours.

-

Harvesting & Quantification: Freeze-thaw the plates to lyse the erythrocytes. Harvest the cellular DNA/RNA onto glass fiber filters using a cell harvester. Measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis comparing the CPM of treated wells against untreated controls.

Anticancer Potential

Recent structure-activity relationship (SAR) studies have repositioned quinoline derivatives as potent anticancer agents. Modifications at the C-4 and C-7 positions yield compounds capable of intercalating with DNA, inducing apoptosis, and acting as potent kinase inhibitors (e.g., CSF-1R, RIPK2, and EGFR)[1][3][6][7]. For instance, compounds with planar structures and extended conjugation systems exhibit superior DNA intercalation, while specific halogenation (e.g., 7-chloro or 7-trifluoromethyl) enhances lipophilicity and target binding[1][6].

Experimental Protocol 3: Anticancer Cytotoxicity Screening (SRB Assay)

Purpose: To determine the antiproliferative activity of quinoline derivatives against human cancer cell lines (e.g., MCF-7, MDA-MB-231).

Causality & Rationale: While the MTT assay is common, it relies on mitochondrial metabolic activity, which can fluctuate independently of cell number due to drug-induced metabolic shifts. The Sulforhodamine B (SRB) assay is chosen here because SRB dye binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. This provides a highly linear, metabolism-independent quantification of total cellular protein mass, ensuring robust and reproducible cytotoxicity data[6].

Step-by-Step Methodology:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow attachment.

-

Treatment: Treat cells with varying concentrations of the quinoline derivatives (0.1 nM to 100 µM) and incubate for 48–72 hours.

-

Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells in situ. Incubate at 4°C for 1 hour. Wash plates 5x with tap water and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

-

Washing & Solubilization: Wash the plates 4x with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well, shaking for 10 minutes.

-

Measurement: Read the optical density (OD) at 515 nm using a microplate reader. Calculate the IC₅₀ based on the percentage of control cell growth.

Quantitative Data Summary

The biological efficacy of 4-chloroquinoline derivatives is highly dependent on the nature of the substituents. The following table summarizes the quantitative biological activities of several key derivatives cited in recent literature:

| Compound / Derivative Class | Target / Cell Line | Assay Type | Biological Activity (IC₅₀) | Mechanism / Notes | Reference |

| Compound 7k (CSF-1R Inhibitor) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 11 nM | Potent CSF-1R kinase inhibition | [1] |

| Compound 9a (4-N-methylamino) | P. falciparum (3D7 & K1) | [³H]-Hypoxanthine | < 0.5 µM | Overcomes chloroquine resistance | [4] |

| Compound 1 (Quinolinyl thiourea) | P. falciparum (CQR strain) | [³H]-Hypoxanthine | 1.2 µM | Selective parasite targeting | [5] |

| Compounds 37-40 (7-CF₃/Cl subs) | MCF-7 (Breast Cancer) | SRB Assay | 2-3x more potent than Doxorubicin | Antiproliferative / Apoptosis | [6] |

| Compound 1a (Diethylamine side chain) | P. falciparum | [³H]-Hypoxanthine | 2.2 µM | Dialkylamino groups enhance efficacy | [5] |

Conclusion & Future Perspectives

The 4-chloroquinoline intermediate remains a cornerstone in medicinal chemistry. As demonstrated, its predictable S_NAr reactivity allows for the rapid generation of diverse libraries of 4-aminoquinolines. By strictly controlling experimental variables and utilizing self-validating biological assays (like the SRB and [³H]-hypoxanthine assays), researchers can accurately map the structure-activity relationships of these molecules. Future drug development should focus on hybridizing the 4-aminoquinoline core with other pharmacophores (e.g., benzoxaboroles or specific kinase-targeting moieties) to overcome emerging drug resistance in both oncology and infectious diseases.

References

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry URL

- PMC (RSC Advances)

- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)

- Comprehensive review on current developments of quinoline-based anticancer agents Arab Journal of Chemistry URL

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)

- 4-Aminoquinoline: a comprehensive review of synthetic strategies Frontiers URL

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite ACS Omega URL

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Solubility Profile of 2-(4-Bromophenyl)-4-chloroquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility profile of 2-(4-Bromophenyl)-4-chloroquinoline, a critical parameter for its development as a potential therapeutic agent. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines a robust framework for its determination and interpretation. The methodologies described herein are grounded in established principles of physical chemistry and are designed to yield high-fidelity data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It dictates the bioavailability of a compound, influences its formulation strategies, and ultimately impacts its therapeutic efficacy. 2-(4-Bromophenyl)-4-chloroquinoline, a quinoline derivative, belongs to a class of compounds known for a wide range of biological activities. A thorough understanding of its solubility in various organic solvents is paramount for its progression through the drug development pipeline, from initial screening to final dosage form design.

This guide will delve into the predicted solubility of 2-(4-Bromophenyl)-4-chloroquinoline based on its molecular structure, provide a detailed experimental protocol for its quantitative determination, and discuss the theoretical frameworks for analyzing the acquired data.

Predicted Solubility Profile of 2-(4-Bromophenyl)-4-chloroquinoline

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. An analysis of the molecular structure of 2-(4-Bromophenyl)-4-chloroquinoline allows for a qualitative prediction of its solubility in different classes of organic solvents.

The molecule possesses a largely rigid and aromatic quinoline core, a non-polar bromophenyl group, and a polar chloro-substituent. The presence of the nitrogen atom in the quinoline ring offers a site for hydrogen bonding with protic solvents. However, the overall large, non-polar surface area suggests that the compound will exhibit favorable solubility in a range of organic solvents, with limited aqueous solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be moderate due to van der Waals interactions between the aromatic rings of the solute and the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are likely to be effective at solvating 2-(4-Bromophenyl)-4-chloroquinoline due to dipole-dipole interactions and their ability to disrupt the crystal lattice of the solid compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. While the nitrogen atom can act as a hydrogen bond acceptor, the bulky nature of the molecule may hinder extensive hydrogen bonding.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[1] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the thermodynamic solubility of 2-(4-Bromophenyl)-4-chloroquinoline.

Detailed Experimental Protocol

Materials and Reagents:

-

2-(4-Bromophenyl)-4-chloroquinoline (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of 2-(4-Bromophenyl)-4-chloroquinoline to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[1]

-

To each vial, add a precise volume of the chosen organic solvent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the concentration of the diluted sample using a pre-validated analytical method.

-

UV-Vis Spectrophotometry: This is a straightforward method for chromophoric compounds like quinoline derivatives. A calibration curve of absorbance versus concentration should be prepared using standard solutions of known concentrations.[4] The absorbance of the sample is then measured at the wavelength of maximum absorbance (λmax).

-

High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is particularly useful for complex matrices or when higher sensitivity is required.[5] A suitable reversed-phase column and a mobile phase should be chosen to achieve good separation and peak shape. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards.

-

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Thermodynamic Analysis of Solubility Data

The influence of temperature on solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6] By measuring solubility at different temperatures, key thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated.[7] These parameters provide deeper insights into the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy.[7]

Several thermodynamic models, such as the modified Apelblat and Yaws models, can be used to correlate the experimental solubility data with temperature.[8]

Implications for Drug Development

The solubility profile of 2-(4-Bromophenyl)-4-chloroquinoline will have significant implications for its development:

-

Formulation Development: Solvents in which the compound exhibits high solubility can be considered for liquid formulations or as vehicles for preclinical studies. For solid dosage forms, understanding the solubility in biorelevant media is crucial.[3]

-

Purification: Crystallization is a common method for purifying drug substances. Knowledge of the solubility in different solvents at various temperatures is essential for developing an efficient crystallization process.[7]

-

Preclinical and Clinical Studies: The choice of vehicle for in vivo studies will depend on the solubility and toxicity of the solvent. Poor solubility can lead to erratic absorption and low bioavailability.

Conclusion

References

-

Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Available at: [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Available at: [Link]

-

Gomez-Bombarelli, R. et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

SlidePlayer (n.d.). Solubility experimental methods. Available at: [Link]

-

Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]

-

Al-Ghanim, A. M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Available at: [Link]

-

Kumar, R. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11487-11504. Available at: [Link]

-

Wang, Y. et al. (2021). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data, 66(4), 1729-1738. Available at: [Link]

-

El-Ragehy, N. A. et al. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Journal of the Brazilian Chemical Society, 17(8). Available at: [Link]

-

Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Chen, J. et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 15(4), 868-872. Available at: [Link]

-

Suo, H. et al. (2022). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. The Journal of Chemical Thermodynamics, 167, 106720. Available at: [Link]

-

PubChem (2025). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Available at: [Link]

-

IOP Conference Series: Earth and Environmental Science (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available at: [Link]

-

El-Sayed, N. N. E. et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. PMC. Available at: [Link]

-

PubChemLite (2026). 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (C16H9BrClNO2). Available at: [Link]

-

LookChem (n.d.). 2-(4-Bromophenyl)quinoline. Available at: [Link]

-

El-Sayed, N. N. E. et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. PMC. Available at: [Link]

-

Macchi, E. et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 194, 762-773. Available at: [Link]

-

El-Sayed, N. N. E. et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. ResearchGate. Available at: [Link]

-

Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

-

Minceva, M. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. raytor.com [raytor.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis Protocol for 2-(4-Bromophenyl)-4-chloroquinoline using POCl₃

Introduction & Mechanistic Rationale

The 4-chloroquinoline scaffold is a highly privileged pharmacophore and a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and advanced materials. The conversion of 2-(4-bromophenyl)quinolin-4(1H)-one to 2-(4-bromophenyl)-4-chloroquinoline is classically achieved via deoxygenative chlorination utilizing phosphorus oxychloride (POCl₃). POCl₃ acts as a robust, bifunctional reagent—serving simultaneously as a dehydrating and chlorinating agent [1].

Expertise & Causality in the Mechanism: The reaction relies on the tautomeric equilibrium of the starting quinolone. While the keto form (quinolin-4(1H)-one) predominates under ambient conditions, elevated temperatures in the presence of POCl₃ drive the equilibrium toward the enol form (4-hydroxyquinoline). The nucleophilic enol oxygen attacks the highly electrophilic phosphorus atom of POCl₃, eliminating a chloride ion and forming a reactive phosphorodichloridate intermediate. This transforms the C4 hydroxyl into an excellent leaving group. Subsequently, the liberated chloride ion executes a nucleophilic aromatic substitution (SₙAr) at the C4 position, displacing the phosphorodichloridate group to yield the target 4-chloroquinoline.

Mechanistic pathway of POCl₃-mediated deoxygenative chlorination of quinolin-4(1H)-one.

Reagents and Equipment

-

Starting Material: 2-(4-Bromophenyl)quinolin-4(1H)-one (1.0 equiv)

-

Reagent: Phosphorus oxychloride (POCl₃) (3.0 – 10.0 equiv)

-

Solvents: Anhydrous 1,4-dioxane (optional co-solvent) [2], Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Quenching/Neutralization: Crushed ice, Potassium carbonate (K₂CO₃) or Ammonium hydroxide (NH₄OH)

-

Equipment: Dry round-bottom flask, reflux condenser, magnetic stirrer, addition funnel, pH paper, TLC plates (Silica gel 60 F254).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that analytical checkpoints confirm the success of each phase before proceeding.

Step 1: Reaction Setup

-

Ensure all glassware is oven-dried. POCl₃ is highly moisture-sensitive and will aggressively hydrolyze in the presence of water, reducing the effective concentration of the reagent and generating hazardous HCl gas.

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)quinolin-4(1H)-one (1.0 equiv).

-

Choice of Conditions:

-

Neat Method: Slowly add POCl₃ (10.0 equiv). The excess POCl₃ acts as the solvent, maintaining a fluid reaction mixture and driving the equilibrium.

-

Co-solvent Method: Add anhydrous 1,4-dioxane (5 mL per mmol of substrate) followed by POCl₃ (3.0 equiv). This is preferred for scale-ups to minimize the volume of hazardous POCl₃ required [2].

-

Step 2: Reflux and Reaction Monitoring

-

Attach a reflux condenser and heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar) for 2 to 4 hours .

-

Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: Hexanes/EtOAc 3:1). The starting material is highly polar and strongly fluorescent under 254 nm UV. The reaction is deemed complete when the baseline starting material spot disappears, replaced by a significantly less polar, UV-active product spot (R_f ~ 0.6).

Step 3: Quenching (Critical Safety Step)

-

Remove the flask from heat and allow it to cool to room temperature.

-

Causality for Ice Quench: Transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice. POCl₃ reacts violently with water in a highly exothermic process (

). Dropping the mixture onto ice controls the exotherm, preventing the degradation of the product and avoiding dangerous splattering.

Step 4: Neutralization

-

Stir the ice-quenched mixture for 15 minutes. At this stage, the pH is highly acidic (< 1).

-

Causality for Neutralization: The basic nitrogen of the quinoline ring is protonated by the generated HCl, rendering the target molecule water-soluble. To extract the product into an organic solvent, the free base must be regenerated.

-

Slowly add a saturated aqueous solution of K₂CO₃ (or dropwise NH₄OH) until the aqueous layer reaches pH 7–8 .

-

Self-Validation: The neutralization is successful when a thick, off-white to pale yellow precipitate forms in the aqueous mixture, indicating the regeneration of the hydrophobic free base.

Step 5: Extraction and Purification

-

Extract the neutralized aqueous layer with DCM (3 × 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol to yield pure 2-(4-bromophenyl)-4-chloroquinoline.

Step-by-step experimental workflow for the synthesis and isolation of 4-chloroquinoline.

Quantitative Data Presentation: Reaction Optimization

The table below summarizes the causality behind solvent and temperature choices, demonstrating how optimizing the POCl₃ equivalents and thermal conditions impacts the final yield.

| Entry | Solvent | POCl₃ (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Neat | 10.0 | 120 | 2 | 88% | Optimal yield; excess POCl₃ acts as a solvent ensuring complete conversion. |

| 2 | 1,4-Dioxane | 3.0 | 100 | 4 | 82% | Good yield; safer for scale-up due to reduced POCl₃ volume [2]. |

| 3 | Toluene | 3.0 | 110 | 4 | 79% | Viable alternative non-polar solvent; slightly longer reaction time required. |

| 4 | Neat | 10.0 | 80 | 6 | 55% | Suboptimal temperature; SₙAr displacement of the intermediate is kinetically hindered. |

References

-

Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19) Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

-

Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: Bioorganic & Medicinal Chemistry (National Institutes of Health / PMC) URL: [Link]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-(4-Bromophenyl)-4-chloroquinoline

Abstract

This application note details the theoretical framework and validated protocols for the regioselective nucleophilic aromatic substitution (SNAr) of 2-(4-Bromophenyl)-4-chloroquinoline. By exploiting the differential electrophilicity between the activated quinoline C4 position and the unactivated aryl bromide, researchers can efficiently synthesize highly functionalized 4-aminoquinoline scaffolds. These protocols emphasize mechanistic causality, reaction optimization, and self-validating purification steps.

Mechanistic Rationale & Regioselectivity

The 4-aminoquinoline core is a highly privileged motif in medicinal chemistry, particularly in the development of antimalarial, antimicrobial, and antineoplastic agents[1]. The synthesis of these derivatives relies heavily on the SNAr reaction, coupling a 4-chloroquinoline derivative with a primary or secondary amine[2].

In the substrate 2-(4-Bromophenyl)-4-chloroquinoline , there are two potential sites for nucleophilic substitution: the C4-chloride and the 4'-bromide. However, the reaction is highly regioselective. The quinoline nitrogen exerts a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the heterocycle and activating the C4 position for nucleophilic attack[2].

The reaction proceeds via a classic addition-elimination mechanism[3]:

-

Addition: The amine nucleophile attacks the electron-deficient C4 carbon, disrupting aromaticity and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[3][4].

-

Elimination: The chloride ion, acting as an excellent leaving group, is expelled, driving the rearomatization of the quinoline ring to yield the stable 4-aminoquinoline product[5].

Crucially, the 4-bromophenyl group at the C2 position lacks the necessary ortho/para electron-withdrawing groups required to stabilize a Meisenheimer intermediate[6]. Consequently, the C-Br bond remains entirely inert under standard SNAr conditions[7]. This regioselectivity is highly advantageous, as it leaves the aryl bromide intact as a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Caption: Addition-elimination mechanism for the SNAr reaction at the quinoline C4 position.

Experimental Design & Causality

To achieve optimal yields and suppress side reactions (such as hydrolysis to the corresponding 4-hydroxyquinoline), several reaction parameters must be tightly controlled[2]:

-

Solvent Selection: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) are strictly required[2][4]. These solvents possess high boiling points compatible with the required thermal activation and effectively stabilize the polar transition state of the Meisenheimer adduct without hydrogen-bonding to the nucleophile[8].

-

Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl). If unneutralized, this acid will protonate the incoming amine nucleophile, rendering it inactive[2]. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA/Hünig's base) or an inorganic base like K2CO3 is utilized to scavenge the acid[4].

-

Nucleophile Reactivity & Catalysis: Aliphatic amines (e.g., morpholine, piperidine) are highly nucleophilic and react smoothly under basic conditions[4]. Conversely, anilines are weakly basic and less nucleophilic[2]. For aniline derivatives, basic conditions often fail; instead, the addition of a catalytic Brønsted acid (e.g., dilute HCl) is recommended to protonate the quinoline nitrogen, further increasing the electrophilicity of the C4 position[2][5].

-

Thermal vs. Microwave Activation: Conventional heating requires temperatures of 120–150 °C for 12–24 hours[2]. Microwave irradiation at 140–180 °C can drastically accelerate the reaction, achieving full conversion in 20–30 minutes while minimizing thermal degradation byproducts[5].

Quantitative Data Summary

The following table summarizes the expected outcomes based on the modulation of reaction parameters during the amination of 4-chloroquinolines[2][4][5].

| Nucleophile Type | Catalyst / Base | Solvent | Temp / Time | Expected Yield | Mechanistic Note |

| Aliphatic (Secondary) | DIPEA (2.0 eq) | DMF / NMP | 120 °C / 12 h | >85% | Smooth addition-elimination; no quaternary salts formed[4]. |

| Aliphatic (Primary) | K2CO3 (2.0 eq) | NMP | 130 °C / 16 h | 75-85% | Base prevents nucleophile protonation[2]. |

| Aniline (Aromatic) | Catalytic HCl | Ethanol / NMP | 150 °C / 24 h | 60-70% | Acid activates the quinoline core; base is counterproductive[2][5]. |

| Aliphatic (Secondary) | DIPEA (2.0 eq) | DMSO | 150 °C / 20 min | >90% | Microwave irradiation accelerates Meisenheimer formation[5]. |

Validated Experimental Protocol: Synthesis of 4-Aminoquinolines

The following protocol is a self-validating system designed for the coupling of 2-(4-Bromophenyl)-4-chloroquinoline with an aliphatic amine. It includes built-in troubleshooting steps to address common purification bottlenecks, such as the removal of excess high-boiling amines[2].

Caption: Experimental workflow for regioselective SNAr synthesis of 4-aminoquinolines.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-(4-Bromophenyl)-4-chloroquinoline in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a concentration of 0.2 M[2].

-

Reagent Addition: Add 1.5 to 2.0 equivalents of the desired aliphatic amine nucleophile. Subsequently, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[4].

-

Scientific Insight: An excess of amine drives the equilibrium forward. DIPEA is chosen over triethylamine due to its higher boiling point and greater steric hindrance, which prevents it from acting as a competing nucleophile.

-

-

Thermal Activation: Purge the flask with inert gas (nitrogen or argon). Heat the reaction mixture to 130 °C using an oil bath or heating block[2]. Stir vigorously for 12 to 16 hours.

-

Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the highly UV-active starting material indicates complete conversion.

-

Aqueous Quench & Extraction: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with a large volume of water (at least 5 times the volume of NMP) to precipitate the product or force it into the organic phase. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Acid Wash (Self-Validating Purification): Combine the organic layers. Wash the organic phase with a dilute aqueous solution of 1M HCl.

-

Scientific Insight: High-boiling amines (like morpholine or piperidine) co-elute with the product and are notoriously difficult to remove via evaporation. The acidic wash protonates the excess aliphatic amine, rendering it highly water-soluble and partitioning it into the aqueous waste, while the less basic 4-aminoquinoline product remains in the organic layer[2].

-

-

Final Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically a Dichloromethane/Methanol gradient) to afford the pure 2-(4-Bromophenyl)-4-aminoquinoline derivative[7].

References

- Benchchem. Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.

- Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies (March 31 2025).

- Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies (April 01 2025).

- Scribd. Aromatic Nucleophilic Substitution.

- ResearchGate. Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.

- MDPI. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles.

- Heteroletters. A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE.

- Google Patents. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel.

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. heteroletters.org [heteroletters.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. scribd.com [scribd.com]

- 7. EP0168812A1 - 4-Amino-2-phenylchinoline, Verfahren und Zwischenprodukte zu deren Herstellung sowie diese enthaltende Arzneimittel - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

High-Precision Chemoselective Coupling of 2-(4-Bromophenyl)-4-chloroquinoline

This Application Note and Protocol guide is designed for researchers utilizing the 2-(4-Bromophenyl)-4-chloroquinoline scaffold. It addresses the specific chemoselectivity challenges inherent to this bis-electrophile, providing robust, evidence-based methods for sequential and selective functionalization.

Application Note & Protocol Series: AN-QZN-2025

Executive Summary & Strategic Analysis

The scaffold 2-(4-Bromophenyl)-4-chloroquinoline presents a classic yet nuanced problem in transition-metal catalysis: distinguishing between two distinct electrophilic sites.

-

Site A (Phenyl-Br): A standard aryl bromide located on the C2-phenyl ring.

-

Site B (Quinoline C4-Cl): An activated heteroaryl chloride. The electron-deficient nature of the quinoline ring (specifically the C=N bond) activates the C4 position toward oxidative addition, giving it "pseudo-halide" character often exceeding that of standard aryl chlorides.

The Reactivity Hierarchy:

Under standard Palladium(0) conditions, the reactivity order for this specific scaffold is:

While the C4-chloro position is activated, the bond dissociation energy (BDE) of the C-Br bond (approx. 81 kcal/mol) is sufficiently lower than the C-Cl bond (approx. 96 kcal/mol) to allow for high chemoselectivity. However, "hot" ligands (e.g., bulky alkylphosphines like XPhos or

This guide details protocols to:

-

Selectively couple the Phenyl-Br site while preserving the C4-Cl handle.

-

Sequentially functionalize the C4-Cl site in a second step.

-

Avoid common pitfalls , such as C4-hydrolysis to the quinolone.

Mechanistic Pathway & Decision Logic

The following decision tree illustrates the kinetic pathways. Note that "Condition Set A" targets the kinetically favored Br-insertion, while "Condition Set B" overcomes the higher barrier for Cl-insertion.

Figure 1: Kinetic pathway for the competitive coupling of Br vs. Cl sites. Blue path represents the target for Protocol 1.

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling at the Phenyl-Br

Objective: Couple an aryl boronic acid to the phenyl ring without disturbing the C4-chloro group. Key Driver: Use of a "mild" catalytic system (Pd(PPh3)4) that is active enough for Ar-Br but sluggish for Heteroaryl-Cl.

Materials

-

Substrate: 2-(4-Bromophenyl)-4-chloroquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

-

Base: Sodium Carbonate (

) (2.0 M aqueous solution, 2.5 equiv) -

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

-

Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask or Schlenk tube. Cool under Argon flow.

-

Charging: Add Substrate (1.0 mmol), Boronic Acid (1.1 mmol), and Pd(PPh3)4 (0.03-0.05 mmol).

-

Note: Add the catalyst last if using a glovebox is not possible, and ensure rapid purging.

-

-

Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

-

Base Activation: Add degassed 2.0 M

(1.25 mL) via syringe. -

Reaction: Heat the mixture to 70–80 °C .

-

Critical Control Point: Do NOT exceed 90 °C. Higher temperatures increase the rate of oxidative addition at the C4-Cl site and promote hydrolysis of the C4-Cl to the quinolone (a dead-end byproduct).

-

-

Monitoring: Monitor by TLC or LC-MS every 2 hours. The starting material (Br) should disappear, leaving the mono-coupled product.

-

Target Time: 4–8 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The C4-Cl product is usually less polar than the bis-coupled byproduct.

Protocol 2: Sequential Functionalization of C4-Cl

Objective: Functionalize the C4-position (e.g., C-C or C-N bond formation) after the Br-site has been reacted. Key Driver: Use of an electron-rich, bulky ligand (e.g., XPhos, SPhos, or Buchwald Precatalysts) to activate the C4-Cl bond.

Materials

-

Substrate: Product from Protocol 1 (1.0 equiv)

-

Nucleophile: Boronic acid (Suzuki) or Amine (Buchwald-Hartwig)

-

Catalyst System:

-

Base:

(3.0 equiv) for Suzuki; -

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure (C4-Suzuki Example)

-

Charging: Combine Protocol 1 Product (1.0 equiv), Boronic Acid (1.5 equiv),

(3.0 equiv), and XPhos Pd G2 (3 mol%) in a vial. -

Solvent: Add anhydrous Toluene or Dioxane (0.2 M concentration).

-

Reaction: Seal and heat to 100–110 °C .

-

Note: The C4-Cl bond requires higher energy than the Br bond. The activated quinoline system facilitates this, but "forcing" conditions are often needed compared to Protocol 1.

-

-

Monitoring: Reaction is typically complete in 2–12 hours.

-

Workup: Filter through a Celite pad (to remove Pd black and salts). Concentrate and purify.

Data & Optimization Guide

The following table summarizes expected outcomes based on catalyst choice. This data is synthesized from reactivity trends of 4-chloroquinolines and aryl bromides.[8]

| Entry | Catalyst System | Ligand Type | Temp (°C) | Predicted Outcome | Application |

| 1 | Pd(PPh3)4 | Arylphosphine (Mild) | 70-80 | >95% Site A (Br) | Protocol 1 (Recommended) |

| 2 | Pd(dppf)Cl2 | Bidentate (Robust) | 80 | ~85% Site A / 15% Bis | Good alternative if PPh3 fails |

| 3 | Pd(OAc)2 / XPhos | Alkylphosphine (Hot) | 80 | Mixture (Site A + Bis) | Avoid for selectivity |

| 4 | Pd(OAc)2 / XPhos | Alkylphosphine (Hot) | 110 | >90% Bis-Coupled | One-pot Bis-arylation |

| 5 | Pd2(dba)3 / P(tBu)3 | Bulky Alkyl (Hot) | RT-60 | Mixture | Poor control |

Troubleshooting Common Issues

Issue 1: Hydrolysis of C4-Cl (Formation of Quinolone)

-

Symptom:[3][5][8][9][10][11][12] Appearance of a highly polar spot on TLC; LC-MS shows mass M-Cl+OH (M+17 relative to substrate mass change).

-

Cause: Water in the solvent at high temperatures, especially with carbonate bases.

-

Solution: Switch to anhydrous conditions using

(suspended in dioxane) or reduce water ratio. Ensure temperature does not exceed 85°C during Protocol 1.

Issue 2: Poor Conversion of C4-Cl in Step 2

-

Cause: The quinoline nitrogen can coordinate to Pd, poisoning the catalyst.

-

Solution: Use a precatalyst (like XPhos Pd G2 or G3) that activates quickly. Increase temperature to 110°C.

Issue 3: Loss of Selectivity (Bis-coupling in Step 1)

-

Cause: Reaction temperature too high or ligand too active.

-

Solution: Lower temperature to 60°C. Reduce catalyst loading to 1 mol%. Ensure Boronic acid is added slowly (syringe pump) to keep concentration low relative to the dibromide.

References

-

Reactivity of Heteroaryl Halides:Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science (RSC)

-

URL:[Link]

-

Quinoline Scaffold Reactivity:Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline.

- Source: Canadian Journal of Chemistry

-

URL:[Link]

- General Reactivity Trends:Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

-

Mechanistic Insight:Oxidative Addition of Aryl Bromides vs Chlorides.

- Source: Journal of the American Chemical Society

-

URL:[Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Oxidative addition of aryl halides to iridium(I) complexes. A new arylation reagent [academia.edu]

Application Note: Precision Buchwald-Hartwig Amination of 2-(4-Bromophenyl)-4-chloroquinoline

Executive Summary

The functionalization of 2-(4-bromophenyl)-4-chloroquinoline presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains two distinct electrophilic sites:

-

C4-Chloro (Quinoline): An electron-deficient heteroaryl chloride activated by the quinoline nitrogen (

active). -

C4'-Bromo (Phenyl): A standard aryl bromide (Pd-oxidative addition active).

While the 4-chloro position is highly susceptible to nucleophilic aromatic substitution (

This guide details a protocol optimized for C4'-Bromo selective amination , preserving the C4-Chloro handle for subsequent diversification.

Strategic Analysis: The Chemoselectivity Paradox